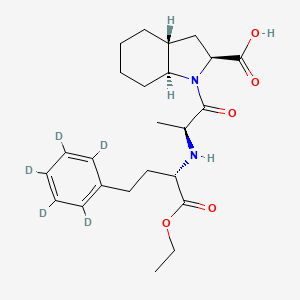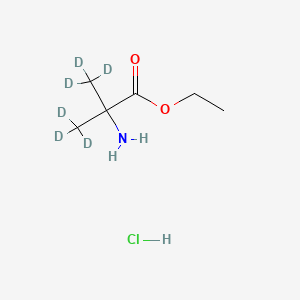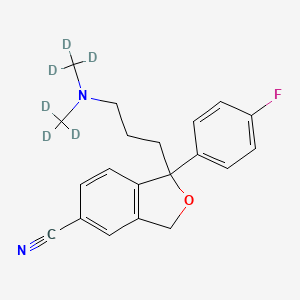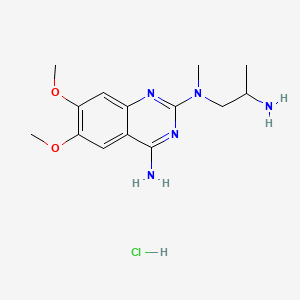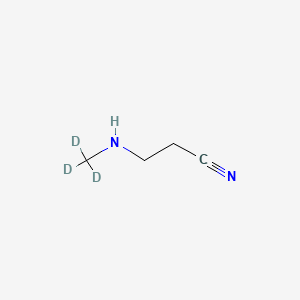
Riluzole-13C,15N2
Vue d'ensemble
Description
Riluzole-13C,15N2 est une version marquée de l'agent anticonvulsivant riluzole, où les isotopes carbone-13 et azote-15 sont incorporés dans la structure moléculaire. Le riluzole est connu pour ses propriétés neuroprotectrices et est principalement utilisé dans le traitement de la sclérose latérale amyotrophique (SLA). Le composé marqué, this compound, est souvent utilisé comme standard interne en spectrométrie de masse pour la quantification du riluzole .
Mécanisme D'action
Target of Action
Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
This compound, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .
Biochemical Pathways
Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .
Pharmacokinetics
Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .
Result of Action
Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .
Action Environment
The action of this compound, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .
Analyse Biochimique
Biochemical Properties
Riluzole-13C,15N2, like its parent compound Riluzole, interacts with various enzymes and proteins. It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors . This interaction with glutamate receptors and sodium channels plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting GABA uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Riluzole-13C,15N2 implique l'incorporation des isotopes stables carbone-13 et azote-15 dans la molécule de riluzoleLes conditions de réaction impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour garantir l'incorporation des isotopes .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et le marquage isotopique du produit final. La production est généralement effectuée dans des installations spécialisées équipées pour gérer le marquage isotopique .
Analyse Des Réactions Chimiques
Types de réactions : Riluzole-13C,15N2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le groupe trifluorométhoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels dans la molécule .
4. Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de ses isotopes marqués, qui permettent une quantification et un suivi précis dans diverses études. Certaines de ses applications comprennent :
Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification du riluzole.
Biologie : Employé dans des études pour comprendre les voies métaboliques et la pharmacocinétique du riluzole.
Médecine : Utilisé dans la recherche relative aux effets neuroprotecteurs et au traitement des maladies neurodégénératives comme la SLA.
Industrie : Utilisé dans le développement et le contrôle qualité des formulations pharmaceutiques contenant du riluzole
5. Mécanisme d'action
This compound, comme le riluzole, exerce ses effets en :
Inhibant la libération de glutamate : Il bloque la libération présynaptique du glutamate, réduisant l'excitotoxicité.
Inactivant les canaux sodiques : Il inactive les canaux sodiques voltage-dépendants neuronaux, ce qui contribue à stabiliser les membranes neuronales.
Interférant avec les événements intracellulaires : Il interfère avec les événements intracellulaires qui suivent la liaison du transmetteur aux récepteurs des acides aminés excitateurs
Composés similaires :
Riluzole : La version non marquée de this compound, utilisée dans le traitement de la SLA.
Chlorhydrate de SKF89976A : Un autre bloqueur des canaux sodiques ayant des propriétés anticonvulsivantes.
Chlorhydrate de tiagabine : Un inhibiteur de la recapture du GABA utilisé dans le traitement de l'épilepsie
Unicité : this compound est unique en raison de son marquage isotopique, qui permet une quantification et un suivi précis dans les études de recherche. Ceci en fait un outil précieux dans les études pharmacocinétiques et métaboliques, fournissant des informations qui ne sont pas possibles avec le composé non marqué .
Applications De Recherche Scientifique
Riluzole-13C,15N2 is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking in various studies. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of riluzole.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of riluzole.
Medicine: Used in research related to neuroprotective effects and the treatment of neurodegenerative diseases like ALS.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing riluzole
Comparaison Avec Des Composés Similaires
Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.
SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.
Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .
Propriétés
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-VUJIMZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


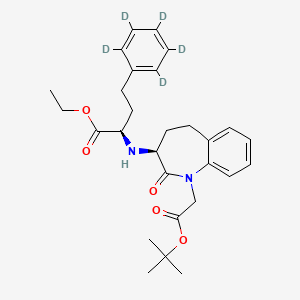
![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)
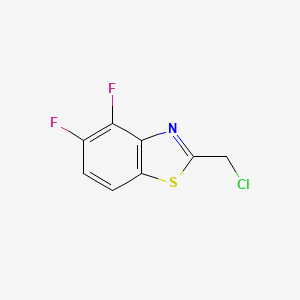
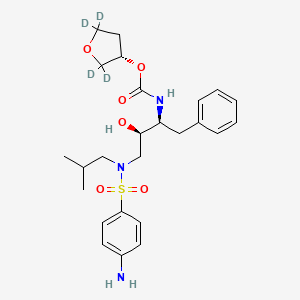
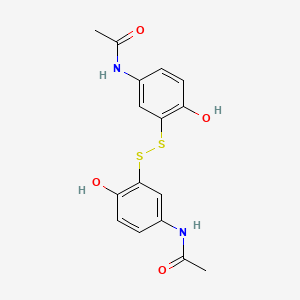
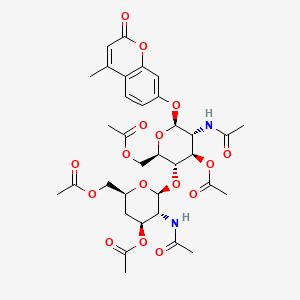
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)
